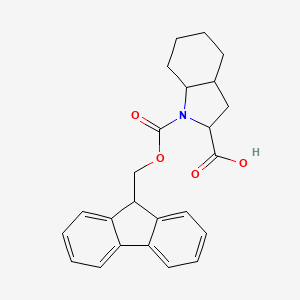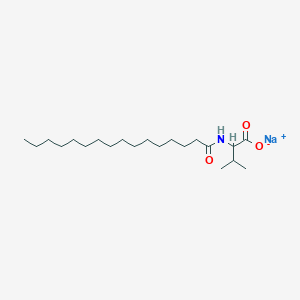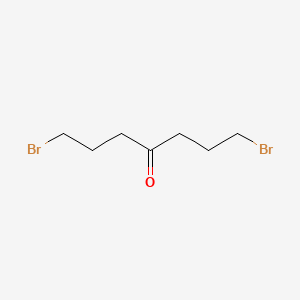
2,2'-Dioctyldiphenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dioctyldiphenylamine: is an organic compound with the molecular formula C28H43N . It is a substituted aniline, characterized by the presence of two octyl groups attached to the diphenylamine structure. This compound is known for its applications as an antioxidant, stabilizer, and catalyst in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dioctyldiphenylamine typically involves the alkylation of diphenylamine with octanol. The reaction is catalyzed by an alkylation catalyst, such as sulfuric acid or other strong acids. The process can be summarized as follows :
Alkylation Reaction: Diphenylamine is reacted with octanol in the presence of a catalyst at elevated temperatures (140-160°C). This results in the formation of 2,2’-Dioctyldiphenylamine.
Decatalyzing: After the reaction, the mixture is cooled, and a decatalyzing agent is added to remove the catalyst residues.
Distillation and Purification: The reaction mixture is distilled to separate the desired product from impurities. The fractions at the target boiling point are collected to obtain high-purity 2,2’-Dioctyldiphenylamine.
Industrial Production Methods
In industrial settings, the production of 2,2’-Dioctyldiphenylamine follows similar steps but on a larger scale. The process involves strict quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dioctyldiphenylamine undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to form reduced derivatives.
Substitution: It can undergo substitution reactions where the octyl groups or the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-Dioctyldiphenylamine has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of 2,2’-Dioctyldiphenylamine primarily involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to materials and biological systems. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting the integrity of the materials or biological samples .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylamine: A parent compound with similar antioxidant properties but without the octyl groups.
Octylated Diphenylamines: Other derivatives with varying numbers of octyl groups attached to the diphenylamine structure.
Uniqueness
2,2’-Dioctyldiphenylamine is unique due to its specific structure, which provides enhanced antioxidant properties compared to its parent compound, diphenylamine. The presence of two octyl groups increases its solubility in non-polar solvents and enhances its stability under various conditions .
Eigenschaften
CAS-Nummer |
52033-45-1 |
|---|---|
Molekularformel |
C28H43N |
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
2-octyl-N-(2-octylphenyl)aniline |
InChI |
InChI=1S/C28H43N/c1-3-5-7-9-11-13-19-25-21-15-17-23-27(25)29-28-24-18-16-22-26(28)20-14-12-10-8-6-4-2/h15-18,21-24,29H,3-14,19-20H2,1-2H3 |
InChI-Schlüssel |
FOUNRKRNEDRUPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=CC=C1NC2=CC=CC=C2CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B12279347.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester](/img/structure/B12279365.png)

![6-(Bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12279371.png)


![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)

![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;tetrafluoroborate](/img/structure/B12279408.png)
![1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12279417.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12279422.png)
![Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B12279435.png)

